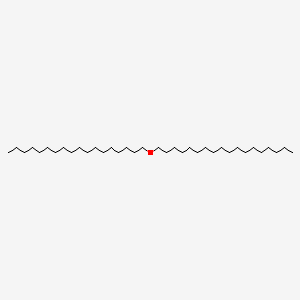

Dioctadecyl ether

Description

The exact mass of the compound Dioctadecyl ether is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17520. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Dioctadecyl ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dioctadecyl ether including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-octadecoxyoctadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H74O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBXWUCXDUUJDRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H74O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10864175 | |

| Record name | 1-(Octadecyloxy)octadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6297-03-6 | |

| Record name | Octadecyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6297-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Distearyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006297036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17520 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Octadecyloxy)octadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dioctadecyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISTEARYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SC6T3MJF8Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Dioctadecyl Ether

This guide provides a comprehensive overview of the synthesis and characterization of dioctadecyl ether (also known as distearyl ether), a long-chain aliphatic ether with significant applications in materials science and as an excipient in drug delivery systems.[1] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies.

Introduction: The Significance of Dioctadecyl Ether

Dioctadecyl ether (C₃₆H₇₄O) is a symmetrical ether characterized by two C18 alkyl chains linked by an oxygen atom.[2] Its long, hydrophobic alkyl chains and the chemical stability of the ether linkage impart unique physicochemical properties. These include a waxy solid nature at room temperature, high hydrophobicity, and low reactivity. These characteristics make it a valuable component in the formulation of lipid nanoparticles (LNPs) for drug delivery, where it can enhance the stability and modulate the release of therapeutic agents.[3][4] Furthermore, its structural similarity to lipids allows for its use in model membrane systems and in the study of lipid bilayers.[1]

Synthetic Methodologies: A Comparative Analysis

The synthesis of dioctadecyl ether can be approached through several established methods in organic chemistry. The choice of method often depends on the desired purity, scalability, and available starting materials. Here, we delve into the two most pertinent synthetic routes: the Williamson ether synthesis and the catalytic dehydration of 1-octadecanol.

Williamson Ether Synthesis: The Classic Approach

The Williamson ether synthesis is a robust and widely used method for preparing symmetrical and unsymmetrical ethers.[5][6][7] The reaction proceeds via an S_N2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide.[8]

The synthesis of dioctadecyl ether via the Williamson synthesis involves two key steps:

-

Deprotonation of 1-octadecanol: A strong base is used to deprotonate the hydroxyl group of 1-octadecanol, forming the octadecanoxide nucleophile.

-

Nucleophilic Substitution: The octadecanoxide then attacks an octadecyl halide (e.g., 1-bromooctadecane) in a classic S_N2 reaction, displacing the halide and forming the ether linkage.

dot graph Williamson_Ether_Synthesis { rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=12];

} caption: "Williamson Ether Synthesis of Dioctadecyl Ether."

Materials:

-

1-Octadecanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

1-Bromooctadecane

-

Anhydrous Dimethylformamide (DMF)

-

Hexane

-

Methanol

-

Deionized water

-

Magnesium sulfate (anhydrous)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1-octadecanol (1 equivalent).

-

Solvent Addition: Add anhydrous DMF to dissolve the 1-octadecanol.

-

Deprotonation: Under a nitrogen atmosphere, slowly add sodium hydride (1.1 equivalents) portion-wise to the stirred solution at room temperature. The evolution of hydrogen gas will be observed.

-

Alkoxide Formation: After the addition of NaH is complete, heat the mixture to 60-70 °C for 1 hour to ensure complete formation of the sodium octadecanoxide.

-

Alkyl Halide Addition: Cool the reaction mixture to room temperature and add 1-bromooctadecane (1 equivalent) dropwise via a syringe.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature and cautiously quench the excess NaH by the slow addition of methanol.

-

Pour the mixture into a separatory funnel containing deionized water and hexane.

-

Separate the organic layer, and wash it sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product is a waxy solid. Purify by recrystallization from a suitable solvent system, such as ethanol/hexane, to yield pure dioctadecyl ether.

Catalytic Dehydration of 1-Octadecanol

An alternative, more atom-economical approach is the acid-catalyzed dehydration of 1-octadecanol.[9] This method involves the elimination of a water molecule from two molecules of the alcohol to form the ether.

The dehydration of alcohols to form ethers is a condensation reaction that typically requires an acid catalyst and elevated temperatures. The reaction can proceed through two competing pathways: intermolecular dehydration to form an ether and intramolecular dehydration to form an alkene.[10] For primary alcohols like 1-octadecanol, intermolecular dehydration to the ether is favored under controlled conditions.

dot graph Dehydration_Synthesis { rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=12];

} caption: "Catalytic Dehydration of 1-Octadecanol."

Materials:

-

1-Octadecanol

-

Acid catalyst (e.g., H-BEA zeolite, Amberlyst-15)

-

Toluene

-

Dean-Stark apparatus

-

Sodium bicarbonate solution (saturated)

-

Deionized water

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add 1-octadecanol (1 equivalent) and the acid catalyst (e.g., 10 wt% of H-BEA zeolite).

-

Solvent Addition: Add toluene as a solvent to facilitate azeotropic removal of water.

-

Reaction: Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected (typically 8-12 hours).

-

Workup:

-

Cool the reaction mixture and filter to remove the solid catalyst.

-

Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by deionized water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

-

Purification: The crude dioctadecyl ether can be purified by recrystallization from a suitable solvent.

Comprehensive Characterization of Dioctadecyl Ether

Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized dioctadecyl ether. A multi-technique approach is recommended.

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

¹H NMR: The proton NMR spectrum of dioctadecyl ether is expected to be relatively simple due to the molecule's symmetry.

-

δ ~3.4 ppm (triplet): Protons on the carbons adjacent to the ether oxygen (-O-CH₂ -).

-

δ ~1.5 ppm (multiplet): Protons on the β-carbons (-O-CH₂-CH₂ -).

-

δ ~1.25 ppm (broad singlet): A large, unresolved signal corresponding to the numerous methylene protons in the long alkyl chains.

-

δ ~0.88 ppm (triplet): Protons of the terminal methyl groups (-CH₃).

¹³C NMR: The carbon NMR spectrum will also reflect the symmetry of the molecule.

-

δ ~71 ppm: Carbons directly bonded to the ether oxygen (C H₂-O-).

-

δ ~32 ppm: The methylene carbon adjacent to the terminal methyl group.

-

δ ~29-30 ppm: A series of peaks for the internal methylene carbons of the alkyl chains.

-

δ ~26 ppm: The β-carbon to the ether oxygen.

-

δ ~23 ppm: The methylene carbon adjacent to the terminal methyl group.

-

δ ~14 ppm: The terminal methyl carbons (-C H₃).

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Assignment |

| Protons α to Oxygen | ~3.4 | Triplet | -O-CH₂ - |

| Protons β to Oxygen | ~1.5 | Multiplet | -O-CH₂-CH₂ - |

| Methylene Chain | ~1.25 | Broad Singlet | -(CH₂ )₁₄- |

| Terminal Methyl | ~0.88 | Triplet | -CH₃ |

| ¹³C NMR | Chemical Shift (ppm) | Assignment |

| Carbon α to Oxygen | ~71 | C H₂-O- |

| Methylene Chain | ~29-32 | -(C H₂)n- |

| Carbon β to Oxygen | ~26 | -O-CH₂-C H₂- |

| Penultimate Carbon | ~23 | -C H₂-CH₃ |

| Terminal Methyl Carbon | ~14 | -C H₃ |

FTIR spectroscopy is used to identify the functional groups present in the molecule. For dioctadecyl ether, the key absorption bands are:

-

~2915 cm⁻¹ and ~2850 cm⁻¹ (strong, sharp): C-H stretching vibrations of the methylene and methyl groups.

-

~1470 cm⁻¹ and ~1375 cm⁻¹ (medium): C-H bending vibrations.

-

~1120 cm⁻¹ (strong, sharp): The characteristic C-O-C asymmetric stretching vibration of the ether linkage. The absence of a broad O-H stretching band around 3300 cm⁻¹ confirms the complete conversion of the starting alcohol.

dot graph FTIR_Spectrum { node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

} caption: "Expected FTIR absorptions for Dioctadecyl Ether."

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For dioctadecyl ether (MW = 522.99 g/mol ), electron ionization (EI) mass spectrometry is expected to show:

-

Molecular Ion (M⁺): A peak at m/z = 522.99, which may be of low intensity or absent in EI-MS due to the facile fragmentation of long-chain ethers.

-

α-Cleavage: The most common fragmentation pathway for ethers is cleavage of the C-C bond alpha to the oxygen, resulting in a stable oxonium ion.[11][12]

-

Other Fragments: A series of peaks corresponding to the loss of alkyl fragments from the long chains.

Chromatographic and Thermal Analysis

GC-MS is an excellent technique for assessing the purity of dioctadecyl ether and identifying any volatile impurities. A high-temperature capillary column (e.g., HP-5ms) is suitable for this analysis.[13][14] The sample is typically dissolved in a solvent like hexane or dichloromethane before injection.

DSC is used to determine the melting point and phase transition behavior of the material. Pure dioctadecyl ether exhibits a sharp melting endotherm.

Applications in Drug Delivery

The unique properties of dioctadecyl ether make it a valuable excipient in advanced drug delivery systems, particularly in lipid-based formulations.[3]

-

Lipid Nanoparticles (LNPs): Dioctadecyl ether can be incorporated into the lipid matrix of LNPs to enhance their stability and control the release of encapsulated drugs.[4] Its chemical inertness prevents unwanted reactions with the active pharmaceutical ingredient (API).

-

Solid Lipid Nanoparticles (SLNs): As a solid lipid at physiological temperatures, it can form the core of SLNs, providing a biocompatible and biodegradable carrier for hydrophobic drugs.

Conclusion

The synthesis of dioctadecyl ether can be reliably achieved through well-established methods like the Williamson ether synthesis and catalytic dehydration of 1-octadecanol. The choice of synthetic route will depend on factors such as scale, cost, and desired purity. A comprehensive characterization, employing a suite of spectroscopic and analytical techniques, is crucial to ensure the quality and suitability of the final product for its intended application, especially in the demanding field of pharmaceutical sciences. The insights and protocols provided in this guide offer a solid foundation for researchers and developers working with this versatile long-chain ether.

References

-

Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

University of Michigan. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (HMDB0301753). Retrieved from [Link]

-

ResearchGate. (n.d.). Possible dehydration reaction routes of 1-octadecanol. Retrieved from [Link]

-

Elsevier. (2025, February 25). Ether bond-modified lipid nanoparticles for enhancing the treatment effect of hepatic fibrosis. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Spectra and Peak Assignment. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. Retrieved from [Link]

-

University of Calgary. (n.d.). Assignment of 1H-NMR spectra. Retrieved from [Link]

-

Office of Scientific and Technical Information. (2016, February 4). Dehydration of 1-octadecanol over H-BEA: A combined experimental and computational study. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Distearyl Ether. Retrieved from [Link]

-

ACS Publications. (2024, June 17). Lipid Nanoparticle with 1,2-Di-O-octadecenyl-3-trimethylammonium-propane as a Component Lipid Confers Potent Responses of Th1 Cells and Antibody against Vaccine Antigen. Retrieved from [Link]

-

University of Houston. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

CD Bioparticles. (n.d.). Lipid Nanoparticles for Drug Delivery. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, February 10). Archaeal ether lipids improve internalization and transfection with mRNA lipid nanoparticles. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021, September 19). Elucidating an unknown compound using 1H- and 13C-NMR spectral data. Retrieved from [Link]

-

YouTube. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers. Retrieved from [Link]

-

Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). Dodecyl m-nitrophenyl ether - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

- Google Patents. (n.d.). WO2013181238A1 - Catalytic dehydration of aryl alcohols to diaryl ethers.

-

Semantic Scholar. (2016, August 15). Gas Chromatography Mass Spectrometric (GCMS) Analysis of Essential Oils of Medicinal Plants. Retrieved from [Link]

-

LCGC North America. (2013, July 1). Using GC–MS to Analyze Essential Oils in Cedar Leaves. Retrieved from [Link]

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Characterization of Block Copolymers of Poly(silylene diethynylbenzen) and Poly(silylene dipropargyl aryl ether). Retrieved from [Link]

-

Chemetrix. (n.d.). GC AND GC/MS. Retrieved from [Link]

-

MDPI. (2022, November 25). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of Poly (aryl ether ketone) Copolymers. Retrieved from [Link]

-

SciELO. (2024, November 13). Article. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Distearyl Ether | C36H74O | CID 80526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ether bond-modified lipid nanoparticles for enhancing the treatment effect of hepatic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lipid Nanoparticles for Drug Delivery - CD Bioparticles [cd-bioparticles.net]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Khan Academy [khanacademy.org]

- 8. jk-sci.com [jk-sci.com]

- 9. Dehydration of 1-octadecanol over H-BEA: A combined experimental and computational study (Journal Article) | OSTI.GOV [osti.gov]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. scribd.com [scribd.com]

- 13. agilent.com [agilent.com]

- 14. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Understanding the Core Utility of Dioctadecyl Ether

An In-depth Technical Guide to Dioctadecyl Ether: Core Chemical and Physical Properties for Researchers and Drug Development Professionals

Dioctadecyl ether, also known by its synonyms Distearyl Ether and 1-octadecoxyoctadecane, is a high molecular weight symmetrical ether. Its structure consists of an oxygen atom bonded to two eighteen-carbon alkyl chains (octadecyl groups). This simple yet robust chemical architecture imparts a unique set of physicochemical properties, making it a valuable compound for a range of specialized applications. For researchers in materials science and drug development, its highly lipophilic and chemically stable nature is of particular interest. It serves as a key excipient in pharmaceutical formulations, an emollient in cosmetics, and a versatile building block in organic synthesis.[1] This guide provides a detailed examination of its core chemical and physical properties, analytical characterization, and practical applications, offering a foundational resource for scientists and professionals.

Chemical Identity and Molecular Structure

At its core, dioctadecyl ether is defined by its ether functional group flanked by two long saturated hydrocarbon chains. This structure is fundamental to its physical state, solubility, and chemical reactivity.

The ether linkage (C-O-C) is generally unreactive under standard conditions, making dioctadecyl ether a chemically stable molecule.[7] Unlike shorter-chain ethers, its high molecular weight and solid state at room temperature significantly reduce the risk of forming explosive peroxides upon storage.[8][9] However, as with all ethers, prolonged exposure to light and oxygen should be avoided. The molecule lacks hydrogen bond donors, a key factor influencing its melting point and solubility.[2]

Caption: Workflow for NMR-based characterization.

Applications in Drug Development and Research

The unique properties of dioctadecyl ether make it a highly functional material in several scientific domains, particularly in pharmaceuticals and cosmetics.

-

Pharmaceutical Excipient: Due to its extreme lipophilicity and low reactivity, it is an excellent component for creating the lipid matrix of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). These systems are used to improve the oral bioavailability and stability of poorly water-soluble drugs. [1]* Topical Formulations: In dermatology and cosmetics, it functions as a skin-conditioning agent and emollient. [10]Its waxy nature allows it to form a protective, occlusive layer on the skin, reducing water loss and imparting a smooth feel without being overly greasy.

-

Organic Synthesis: It can be used as a high-boiling, non-polar solvent for specific organic reactions or as a stable reference material in gas chromatography due to its low volatility and defined chemical structure. [1]

Caption: Role in a Solid Lipid Nanoparticle system.

Safety and Handling

According to available Safety Data Sheets (SDS), dioctadecyl ether is not classified as a hazardous substance. [2][11]However, standard laboratory safety protocols should always be observed.

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid creating dust. Use in a well-ventilated area. [12]* Storage: Store in a tightly closed container in a cool, dry, and dark place. [12]Keep away from strong oxidizing agents.

-

Stability: The product is chemically stable under standard ambient conditions. [7]

Conclusion

Dioctadecyl ether is a compound whose utility is defined by its simplicity and stability. Its two long alkyl chains and inert ether linkage create a highly lipophilic, solid material with a well-defined melting point and clear spectroscopic signatures. For researchers and drug development professionals, it represents a reliable and versatile tool, from creating advanced lipid-based drug delivery systems to serving as a functional emollient in topical products. A thorough understanding of its core chemical and physical properties is the first step toward leveraging its full potential in scientific innovation.

References

-

National Center for Biotechnology Information. (n.d.). Distearyl Ether. PubChem Compound Database. Retrieved from [Link]

-

PubChemLite. (n.d.). Dioctadecyl ether (C36H74O). Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Octadecyl ether. Retrieved from [Link]

-

The Good Scents Company. (n.d.). distearyl ether. Retrieved from [Link]

-

The Good Scents Company. (n.d.). dioctyl ether. Retrieved from [Link]

-

SpectraBase. (n.d.). Octadecyl ether. Retrieved from [Link]

-

McMahon, R. J., et al. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Physical Properties of Ether. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Spectral Information in PubChem. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

Sources

- 1. Dioctadecyl Ether | 6297-03-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. Distearyl Ether | C36H74O | CID 80526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. N-OCTADECYL ETHER | 6297-03-6 [chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. DIOCTYL ETHER | 629-82-3 [chemicalbook.com]

- 10. distearyl ether, 6297-03-6 [thegoodscentscompany.com]

- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 12. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to Dioctadecyl Ether: Properties and Applications in Advanced Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctadecyl ether, also known as distearyl ether, is a high molecular weight ether with significant potential in the pharmaceutical sciences, particularly in the design and formulation of advanced drug delivery systems. Its highly lipophilic nature and solid-state at room temperature make it an excellent candidate for the lipid matrix in solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). This technical guide provides a comprehensive overview of the molecular and physical properties of dioctadecyl ether, and delves into its application in the formulation of lipid-based nanoparticles for enhanced drug delivery.

Core Molecular and Physical Properties of Dioctadecyl Ether

A thorough understanding of the physicochemical properties of dioctadecyl ether is fundamental to its effective application in pharmaceutical formulations.

Molecular Formula and Weight

Dioctadecyl ether is a symmetrical ether composed of two octadecyl (C18) chains linked by an oxygen atom. Its chemical and molecular properties are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C36H74O | [1][2][3] |

| Molecular Weight | Approximately 522.99 g/mol | [1][3][4] |

| CAS Number | 6297-03-6 | [1][4][5] |

| Synonyms | Distearyl Ether, Octadecyl Ether | [4][6][7] |

Physical Properties

The physical state and thermal behavior of dioctadecyl ether are critical for its use in manufacturing processes such as hot homogenization for nanoparticle formulation.

| Property | Value | Source(s) |

| Appearance | White to light yellow powder or crystals | [4] |

| Melting Point | 61.0 to 64.0 °C | [4] |

| Boiling Point | 131 °C at 6 mmHg | [4][8] |

| Solubility | Insoluble in water, soluble in organic solvents like methanol and benzene when heated. | [7] |

Dioctadecyl Ether in the Formulation of Lipid Nanoparticles for Drug Delivery

The unique properties of dioctadecyl ether make it a valuable excipient in the development of lipid nanoparticles (LNPs), including solid lipid nanoparticles (SLNs). These nanoparticles are engineered to encapsulate therapeutic agents, offering advantages such as improved bioavailability, controlled release, and targeted delivery.

The Rationale for Using Dioctadecyl Ether in Lipid Nanoparticles

The selection of dioctadecyl ether as a core lipid in SLNs is underpinned by several key considerations:

-

Biocompatibility and Biodegradability : As a lipid-based excipient, dioctadecyl ether is generally considered to have low toxicity and to be biodegradable, which is a critical requirement for parenteral and other routes of administration.

-

Solid Core Matrix : Its high melting point allows for the formation of a solid lipid core at physiological temperatures. This solid matrix protects encapsulated drugs from chemical degradation and can provide sustained release profiles.

-

High Drug Loading Capacity : The crystalline structure of the solid lipid matrix can be engineered to accommodate a significant amount of the drug, particularly lipophilic drugs that are soluble in the molten lipid.

-

Controlled Drug Release : The solid lipid matrix can be designed to control the diffusion and release of the encapsulated drug. The release rate can be modulated by the composition of the lipid matrix and the manufacturing process.

Experimental Protocol: Formulation of Solid Lipid Nanoparticles (SLNs) using High-Pressure Homogenization (HPH)

The following is a detailed, step-by-step methodology for the preparation of SLNs using dioctadecyl ether as the lipid matrix. This protocol is based on the widely used hot homogenization technique followed by high-pressure homogenization.

Materials and Equipment

-

Lipid Phase : Dioctadecyl ether (solid lipid), Lipophilic drug (e.g., a model anticancer drug)

-

Aqueous Phase : Purified water, Surfactant (e.g., Poloxamer 188, Tween 80)

-

Equipment : High-pressure homogenizer, High-shear homogenizer (e.g., Ultra-Turrax), Magnetic stirrer with heating, Beakers, Syringes.

Step-by-Step Methodology

-

Preparation of the Lipid and Aqueous Phases :

-

Melt the dioctadecyl ether by heating it to approximately 10-15°C above its melting point (around 75-80°C).

-

Dissolve the lipophilic drug in the molten dioctadecyl ether with continuous stirring to ensure a homogenous mixture.

-

In a separate beaker, heat the purified water to the same temperature as the lipid phase.

-

Disperse the surfactant in the hot water and stir until fully dissolved.

-

-

Formation of the Pre-emulsion :

-

Gradually add the hot aqueous phase to the molten lipid phase while stirring with a magnetic stirrer.

-

Subject the mixture to high-shear homogenization for 5-10 minutes to form a coarse oil-in-water (o/w) pre-emulsion. The high shear reduces the droplet size of the molten lipid in the aqueous phase.

-

-

High-Pressure Homogenization :

-

Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, which has been pre-heated to the same temperature.

-

Homogenize the pre-emulsion at high pressure (e.g., 500-1500 bar) for several cycles (typically 3-5 cycles). The high pressure and cavitation forces reduce the particle size to the nanometer range.

-

-

Cooling and Solidification of Nanoparticles :

-

Cool the resulting nanoemulsion to room temperature. This can be done by placing the beaker in an ice bath or allowing it to cool under ambient conditions.

-

Upon cooling, the molten lipid droplets solidify, forming the solid lipid nanoparticles with the drug encapsulated within the lipid matrix.

-

Diagram of the High-Pressure Homogenization Workflow for SLN Formulation

Caption: Workflow for the preparation of Solid Lipid Nanoparticles (SLNs) using the hot homogenization technique followed by high-pressure homogenization.

Characterization of Dioctadecyl Ether-Based SLNs

To ensure the quality, efficacy, and safety of the formulated SLNs, a comprehensive characterization is essential.

| Parameter | Technique | Rationale |

| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Determines the average size and size distribution of the nanoparticles, which influence their in vivo fate, cellular uptake, and drug release. |

| Zeta Potential | Laser Doppler Velocimetry | Measures the surface charge of the nanoparticles, which is a key indicator of their stability in suspension. A higher absolute zeta potential generally indicates better colloidal stability. |

| Entrapment Efficiency (EE) and Drug Loading (DL) | Spectrophotometry or High-Performance Liquid Chromatography (HPLC) | Quantifies the amount of drug successfully encapsulated within the nanoparticles, which is crucial for determining the therapeutic dose. |

| Morphology | Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) | Visualizes the shape and surface characteristics of the nanoparticles. |

| Crystallinity and Thermal Behavior | Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) | Investigates the physical state of the drug and lipid within the nanoparticles, which can affect drug release and stability. |

Causality Behind Experimental Choices in SLN Formulation

The properties of the final SLN formulation are highly dependent on the choices made during the formulation process.

-

Choice of Surfactant : The type and concentration of the surfactant are critical for stabilizing the nanoparticle dispersion and preventing aggregation. Surfactants like Poloxamer 188 and Tween 80 are commonly used due to their ability to form a steric barrier around the nanoparticles. The concentration of the surfactant must be optimized to ensure stability without causing toxicity.

-

Homogenization Parameters : The pressure and number of cycles in the high-pressure homogenization step directly impact the particle size. Higher pressures and more cycles generally lead to smaller particle sizes, but excessive homogenization can sometimes lead to particle aggregation.

-

Lipid Concentration : The concentration of dioctadecyl ether in the formulation affects the drug loading capacity and the viscosity of the pre-emulsion. Higher lipid concentrations can increase drug loading but may also lead to larger particle sizes if not properly homogenized.

Safety and Biocompatibility

Dioctadecyl ether is generally considered to be a safe and biocompatible material for pharmaceutical applications. However, as with any excipient, a thorough toxicological evaluation of the final formulation is necessary. The surfactants and other components of the formulation must also be assessed for their potential toxicity. Safety data sheets for dioctadecyl ether indicate that it is not classified as a hazardous substance, but standard laboratory safety precautions should always be followed.[9][10]

Conclusion

Dioctadecyl ether is a versatile and valuable lipid excipient for the formulation of solid lipid nanoparticles and other advanced drug delivery systems. Its well-defined physicochemical properties, coupled with its biocompatibility, make it an attractive choice for researchers and drug development professionals seeking to enhance the therapeutic efficacy of a wide range of drug molecules. The successful formulation of dioctadecyl ether-based nanoparticles requires a deep understanding of the interplay between the formulation components and the manufacturing process parameters. The protocols and characterization techniques outlined in this guide provide a solid foundation for the development of robust and effective lipid nanoparticle drug delivery systems.

References

-

PubChem. (n.d.). Distearyl Ether. Retrieved from [Link]

-

PubChemLite. (n.d.). Dioctadecyl ether (C36H74O). Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Octadecyl ether. Retrieved from [Link]

-

The Good Scents Company. (n.d.). distearyl ether. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Dioctadecyl Ether | 6297-03-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. Dioctadecyl Ether 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. Dioctadecyl Ether | 6297-03-6 | TCI AMERICA [tcichemicals.com]

- 5. parchem.com [parchem.com]

- 6. Distearyl Ether | C36H74O | CID 80526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-OCTADECYL ETHER | 6297-03-6 [chemicalbook.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Dioctadecyl ether CAS Registry Number

An In-Depth Technical Guide to Dioctadecyl Ether for Advanced Research and Pharmaceutical Development

Abstract

Dioctadecyl ether (CAS Registry Number: 6297-03-6), also known as distearyl ether, is a high molecular weight, lipophilic compound with significant applications in pharmaceutical sciences and material research. Its chemical inertness, thermal stability, and emollient properties make it a valuable excipient in topical formulations and a key structural component in advanced drug delivery systems, such as lipid nanoparticles. This guide provides a comprehensive technical overview of dioctadecyl ether, covering its chemical identity, synthesis, analytical characterization, applications in drug development, and essential safety protocols. The content is structured to provide researchers, scientists, and formulation experts with the foundational knowledge and practical insights required to effectively utilize this versatile ether in their work.

Chemical Identity and Physicochemical Properties

Dioctadecyl ether is a symmetrical ether composed of two C18 alkyl chains. This long, saturated hydrocarbon structure dictates its physical and chemical properties, primarily its high lipophilicity and low reactivity.

Table 1: Chemical Identifiers and Key Properties of Dioctadecyl Ether

| Property | Value | Source(s) |

| CAS Registry Number | 6297-03-6 | [1][2][3][4] |

| IUPAC Name | 1-octadecoxyoctadecane | [1][3] |

| Synonyms | Distearyl Ether, Octadecyl ether, 1,1'-oxybis-Octadecane | [1][3][5] |

| Molecular Formula | C₃₆H₇₄O | [1][3][4] |

| Molecular Weight | 522.97 g/mol | [1][6] |

| Melting Point | 61-64 °C | [5][7][8] |

| Boiling Point | 131 °C at 6 mmHg (0.8 kPa) | [1][7] |

| Density | ~0.831 g/cm³ | [1] |

| Appearance | White to light yellow crystalline powder or solid | [5] |

| Canonical SMILES | CCCCCCCCCCCCCCCCCCOCCCCCCCCCCCCCCCCCC | [1][3] |

| InChIKey | HBXWUCXDUUJDRB-UHFFFAOYSA-N | [1][3] |

Synthesis of Dioctadecyl Ether: Principles and Protocols

The synthesis of symmetrical long-chain ethers like dioctadecyl ether is most commonly achieved through dehydration of the corresponding alcohol or via nucleophilic substitution, such as the Williamson ether synthesis.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust and highly versatile method for preparing ethers.[9][10] It proceeds via an SN2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide.[10][11] For a symmetrical ether like dioctadecyl ether, this involves the reaction of sodium octadecanoxide with 1-chlorooctadecane or a similar octadecyl halide.

The choice of a primary alkyl halide is critical to maximize the yield of the ether product and minimize the competing E2 elimination reaction, which becomes significant with secondary and tertiary halides.[9][10]

Caption: Williamson Ether Synthesis Workflow.

Experimental Protocol: Williamson Synthesis of Dioctadecyl Ether

-

Alkoxide Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), add octadecan-1-ol to a suitable anhydrous solvent like THF or DMF.

-

Add sodium hydride (NaH) portion-wise at 0 °C. The reaction is allowed to stir until hydrogen gas evolution ceases, indicating the complete formation of sodium octadecanoxide.

-

Nucleophilic Substitution: Add an equimolar amount of 1-bromooctadecane (or another suitable octadecyl halide) to the reaction mixture.

-

Heat the mixture under reflux for several hours to drive the SN2 reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Purification: After cooling, quench the reaction by slowly adding water. Extract the product into an organic solvent (e.g., diethyl ether or hexane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetone) to yield pure dioctadecyl ether.

-

Characterization: Confirm the identity and purity of the final product using NMR spectroscopy, FT-IR, and melting point analysis.

Dehydration of Alcohols

Another common industrial method for preparing simple, symmetrical ethers is the acid-catalyzed dehydration of alcohols.[12] This method involves heating the alcohol (octadecan-1-ol) in the presence of a strong acid catalyst, such as sulfuric acid. This process is generally suitable for producing symmetrical ethers from primary alcohols.[11]

Analytical Methodologies for Characterization and Quantification

A robust analytical strategy is essential for confirming the identity, purity, and quantity of dioctadecyl ether in raw materials and finished formulations. The choice of technique depends on the sample matrix and the analytical objective.[13]

Caption: General Analytical Workflow for Dioctadecyl Ether.

Table 2: Comparison of Key Analytical Techniques

| Technique | Detector/Method | Application | Advantages | Limitations |

| GC | Flame Ionization (FID) | Purity assessment, quantification | High resolution, high sensitivity | Requires analyte to be volatile and thermally stable |

| HPLC | Refractive Index (RID) | Quantification in formulations | Universal response for non-chromophoric analytes | Lower sensitivity, not suitable for gradient elution[13] |

| NMR | ¹H, ¹³C Spectroscopy | Definitive structure elucidation | Provides detailed structural information, non-destructive | Lower sensitivity compared to chromatographic methods |

| FT-IR | Transmission/ATR | Functional group identification | Fast, simple, confirms presence of C-O ether stretch | Provides limited structural information on its own |

| GC-MS | Electron Ionization (EI) | Identification and quantification | Provides both retention time and mass fragmentation data for high-confidence identification | Same volatility requirements as GC[12] |

Protocol: Purity Analysis by Gas Chromatography (GC-FID)

-

Sample Preparation: Accurately weigh and dissolve the dioctadecyl ether sample in a suitable solvent such as hexane or chloroform to a final concentration of ~1 mg/mL.

-

Instrument Setup:

-

Column: Use a non-polar capillary column (e.g., DB-1 or equivalent).

-

Injector: Set to a high temperature (e.g., 300 °C) to ensure complete volatilization.

-

Oven Program: Implement a temperature gradient (e.g., start at 150 °C, ramp to 320 °C) to ensure separation from any potential impurities.

-

Detector: FID set to 330 °C.

-

-

Analysis: Inject a small volume (e.g., 1 µL) of the sample.

-

Data Processing: Integrate the peak areas. The purity is calculated as the area of the main dioctadecyl ether peak divided by the total area of all peaks.

Applications in Drug Development and Formulation

Dioctadecyl ether's high molecular weight, lipophilicity, and chemical stability make it a highly desirable excipient in pharmaceutical formulations.[6][7]

-

Topical Formulations: It functions as an emollient and lubricant in creams and ointments, providing a smooth feel and forming an occlusive barrier to reduce transepidermal water loss.[7]

-

Drug Delivery Systems: It is used as a lipid excipient in the formation of lipid-based drug delivery systems like liposomes and solid lipid nanoparticles (SLNs).[7][14] Its inert nature ensures compatibility with a wide range of active pharmaceutical ingredients (APIs).[15][16] In these systems, it can help control the release rate of the encapsulated drug.[7]

-

Emulsion Stabilization: It enhances the consistency of the oil phase in emulsions, contributing to overall formulation stability.[7]

Caption: Role of Dioctadecyl Ether in a Lipid Nanoparticle.

Safety, Handling, and Storage

Proper handling of dioctadecyl ether is crucial to ensure laboratory safety. While it is not classified as a hazardous substance, standard laboratory precautions should always be observed.[17]

Table 3: Summary of Safety and Handling Precautions

| Aspect | Recommendation | Source(s) |

| Personal Protective Equipment (PPE) | Safety glasses, protective gloves (e.g., nitrile), and a lab coat. A dust respirator should be used if dust is generated. | [18] |

| Handling | Handle in a well-ventilated area. Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. | [17][18] |

| Storage | Store in a tightly closed container in a cool, dark, and dry place. Keep away from oxidizing agents. | [18] |

| First Aid: Inhalation | Remove to fresh air. Seek medical advice if feeling unwell. | [18] |

| First Aid: Skin Contact | Wash off with soap and plenty of water. | [18] |

| First Aid: Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. | [18] |

| Spill Response | Sweep up the material, taking care not to disperse dust, and place it in an airtight container for disposal. | [18] |

Conclusion

Dioctadecyl ether, identified by CAS Registry Number 6297-03-6, is a well-characterized compound with significant utility in pharmaceutical and cosmetic sciences. Its defined physicochemical properties, established synthetic routes, and well-understood analytical profiles make it a reliable component for advanced applications. For researchers and drug development professionals, a thorough understanding of its synthesis, characterization, and functional roles is paramount for leveraging its full potential in creating stable, effective, and safe products.

References

- TCI Chemicals. (n.d.). SAFETY DATA SHEET - Dioctadecyl Ether.

- DC Chemicals. (n.d.). MATERIALS SAFETY DATA SHEET.

- Alfa Chemistry. (n.d.). CAS 6297-03-6 N-Octadecyl ether.

- Parchem. (n.d.). Dioctadecyl Ether (Cas 6297-03-6).

-

National Center for Biotechnology Information. (n.d.). Distearyl Ether. PubChem Compound Database. Retrieved from [Link]

- Sigma-Aldrich. (2024). SAFETY DATA SHEET - Dioctyl ether.

- ECHEMI. (2019). Dodecyl ether SDS, 4542-57-8 Safety Data Sheets.

- Spectrum Chemical. (2022). SAFETY DATA SHEET.

- The Good Scents Company. (n.d.). distearyl ether, 6297-03-6.

- Santa Cruz Biotechnology. (n.d.). Dioctadecyl Ether | CAS 6297-03-6.

- ChemicalBook. (2025). DIOCTYL ETHER | 629-82-3.

- The Good Scents Company. (n.d.). dioctyl ether, 629-82-3.

- BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of Triethylene Glycol Monododecyl Ether.

- MySkinRecipes. (n.d.). Dioctadecyl Ether.

- BenchChem. (n.d.). Synthetic Methodologies for Dioctadecyl Ether and Analogues.

- Chemical Bull Pvt. Ltd. (n.d.). Dioctadecyl Ether | 6297-03-6.

- BenchChem. (2025). Application Notes and Protocols: Williamson Ether Synthesis of Cyclodecyl Ethers from Chlorocyclodecane.

-

CAS. (n.d.). Octadecyl ether. CAS Common Chemistry. Retrieved from [Link]

- TCI AMERICA. (n.d.). Dioctadecyl Ether 6297-03-6.

- Longdom Publishing. (n.d.). Clinical Significance and Role of Ethers as Anesthetics.

-

Norris, J. (2018). Choosing a Method to Synthesize an Ether. YouTube. Retrieved from [Link]

- Tokyo Chemical Industry UK Ltd. (n.d.). Dioctadecyl Ether 6297-03-6.

- Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation).

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

- Herman, A., & Herman, A. P. (2016).

-

LibreTexts. (2025). 18.2: Preparing Ethers. Chemistry LibreTexts. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). Drug Delivery.

- Narang, A. S., et al. (2015). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques.

- Meghani, N. M., et al. (2017). Click chemistry and drug delivery: A bird's-eye view. Drug Discovery Today, 22(11), 1604-1619.

- Kumar, P., et al. (2023). Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup. AAPS PharmSciTech, 24(5), 132.

- Gupta, A., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Organic & Medicinal Chemistry, 6(3), 1-22.

- Google Patents. (n.d.). DE102004038285A1 - Use of ethereal oils containing a polymer matrix....

- Thermo Fisher Scientific. (n.d.). Testing a diverse range of pharmaceutical excipients by HPLC.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. parchem.com [parchem.com]

- 3. Distearyl Ether | C36H74O | CID 80526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Dioctadecyl Ether | 6297-03-6 | TCI AMERICA [tcichemicals.com]

- 6. Dioctadecyl Ether | 6297-03-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 7. Dioctadecyl Ether [myskinrecipes.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. benchchem.com [benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. longdom.org [longdom.org]

- 15. fisherpub.sjf.edu [fisherpub.sjf.edu]

- 16. scispace.com [scispace.com]

- 17. dcchemicals.com [dcchemicals.com]

- 18. tcichemicals.com [tcichemicals.com]

A Comprehensive Technical Guide to Dioctadecyl Ether (Distearyl Ether) in Advanced Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the dynamic landscape of pharmaceutical sciences, the selection of appropriate excipients is a critical determinant of a drug product's success. Among the vast array of available molecules, lipid-based excipients have garnered significant attention for their ability to enhance the solubility, stability, and bioavailability of therapeutic agents. This guide focuses on Dioctadecyl ether, providing an in-depth exploration of its properties and applications, particularly within the realm of advanced drug delivery systems. As a Senior Application Scientist, my objective is to not only present the established data but also to elucidate the underlying scientific principles that govern its utility, thereby empowering researchers to make informed decisions in their formulation development endeavors.

Unveiling the Identity of Dioctadecyl Ether

Dioctadecyl ether, also widely known by its synonym Distearyl ether, is a symmetrical ether with the chemical formula C36H74O.[1] It is characterized by two octadecyl (C18) alkyl chains linked by an oxygen atom. While "Dioctadecyl ether" and "Distearyl ether" are the most common identifiers, it is also important to be aware of other synonyms that may be encountered in literature and commercial listings.[2][3]

Table 1: Synonyms and Chemical Identifiers for Dioctadecyl Ether

| Synonym/Identifier | Source |

| Distearyl Ether | Common Name[2] |

| Octadecyl Ether | Synonym[4][5] |

| 1-(Octadecyloxy)octadecane | Systematic Name[2][6][7] |

| 1,1'-oxybis-Octadecane | Synonym[3] |

| CAS Number: 6297-03-6 | Chemical Abstracts Service Registry Number[1][4] |

Understanding these synonyms is crucial for conducting comprehensive literature searches and for sourcing materials from various suppliers.

Physicochemical Properties: The Foundation of Functionality

The utility of Dioctadecyl ether in pharmaceutical formulations is intrinsically linked to its physicochemical properties. Its long, saturated alkyl chains impart a highly lipophilic and waxy nature to the molecule.[1]

Table 2: Key Physicochemical Properties of Dioctadecyl Ether

| Property | Value | Significance in Formulation |

| Molecular Weight | ~523 g/mol [2][8] | Influences melting point, solubility, and diffusion characteristics. |

| Melting Point | 61-64 °C | Critical for manufacturing process selection (e.g., hot melt extrusion, lipid nanoparticle formation). |

| Appearance | White to light yellow powder or crystal. | Impacts the physical form of the final dosage form. |

| Solubility | Insoluble in water; Soluble in many organic solvents. | Dictates its use in non-aqueous or lipid-based formulations and solvent selection for processing. |

| Lipophilicity (log Kow) | Estimated at 16.76.[8][9] | High lipophilicity is key for encapsulating hydrophobic drugs. |

The high degree of lipophilicity and the solid nature of Dioctadecyl ether at room temperature are pivotal to its function as a lipid matrix former, a stabilizer in emulsions, and a key component in solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[1]

Applications in Advanced Drug Delivery

The primary application of Dioctadecyl ether in the pharmaceutical industry is as a lipid excipient in the formulation of drug delivery systems.[1][10] Its inertness and biocompatibility make it a suitable candidate for various routes of administration, including oral, parenteral, and topical. Ethers, in general, are utilized in pharmaceutical formulations to improve the solubility of poorly soluble drugs and are components of various drug delivery systems.[11]

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)

Dioctadecyl ether is a frequently employed solid lipid in the fabrication of SLNs and NLCs.[12] These nanosystems are designed to encapsulate and deliver poorly water-soluble drugs, protect them from degradation, and control their release profile.

The choice of Dioctadecyl ether as a solid lipid is underpinned by its high melting point and crystalline nature. This allows for the formation of a stable, solid lipid core that can effectively entrap drug molecules. The long alkyl chains contribute to a high drug loading capacity for lipophilic drugs.

Experimental Workflow: Formulation of Dioctadecyl Ether-Based SLNs via High-Shear Homogenization

Caption: Workflow for SLN formulation using Dioctadecyl ether.

Causality in Protocol: Heating the phases above the lipid's melting point ensures the formation of a liquid lipid phase, which is essential for efficient emulsification. The subsequent cooling allows the Dioctadecyl ether to recrystallize, entrapping the drug within the solid lipid matrix. The surfactant is crucial for stabilizing the nanoparticle suspension and preventing aggregation.

Controlled Release Formulations

The solid, crystalline matrix formed by Dioctadecyl ether can effectively retard the release of an encapsulated drug.[1] The drug release from such a matrix typically follows a diffusion-controlled mechanism. The tortuosity of the diffusion path within the solid lipid and the partitioning of the drug between the lipid and the surrounding medium are key factors governing the release rate.

Logical Relationship: Factors Influencing Drug Release

Sources

- 1. Dioctadecyl Ether [myskinrecipes.com]

- 2. Distearyl Ether | C36H74O | CID 80526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. parchem.com [parchem.com]

- 4. scbt.com [scbt.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. distearyl ether, 6297-03-6 [thegoodscentscompany.com]

- 7. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]

- 8. cir-safety.org [cir-safety.org]

- 9. cir-safety.org [cir-safety.org]

- 10. Dioctadecyl Ether | 6297-03-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 11. longdom.org [longdom.org]

- 12. mdpi.com [mdpi.com]

Melting and boiling point of Dioctadecyl ether

An In-Depth Technical Guide to the Thermal Properties of Dioctadecyl Ether

Introduction

Dioctadecyl ether (also known as distearyl ether) is a high molecular weight, symmetrical ether characterized by two C18 alkyl chains attached to an oxygen atom. Its unique physicochemical properties, particularly its thermal characteristics, make it a compound of significant interest in various scientific and industrial fields. For researchers, scientists, and professionals in drug development, a thorough understanding of its melting and boiling points is crucial. These parameters dictate its physical state under various processing and application conditions, influencing its role as an excipient, its stability in formulations, and its behavior in lipid-based systems. This guide provides a comprehensive overview of the thermal properties of dioctadecyl ether, the theoretical principles governing these properties, and detailed protocols for their experimental determination.

Physicochemical and Thermal Properties

Dioctadecyl ether's long, saturated alkyl chains and central ether linkage bestow upon it distinct properties, including high lipophilicity, chemical inertness, and a well-defined solid-to-liquid transition temperature. A summary of its key properties is presented below.

| Property | Value |

| Chemical Name | Dioctadecyl Ether |

| Synonyms | Distearyl Ether, 1-(Octadecyloxy)octadecane |

| CAS Number | 6297-03-6[1][2] |

| Molecular Formula | C₃₆H₇₄O[1][2] |

| Molecular Weight | 522.99 g/mol [1][2] |

| Melting Point | 61.0 to 64.0 °C |

| Boiling Point | 131 °C at 0.8 kPa (6 mmHg)[1] |

| 547.79 °C at 760 mmHg (estimated)[3] | |

| Appearance | White to light yellow powder or crystal |

| Purity | >95.0% (GC)[1] |

Theoretical Framework of Thermal Transitions

The melting and boiling points of a molecule are direct reflections of the energy required to overcome the intermolecular forces holding its constituent molecules together in the solid and liquid states, respectively.

-

Intermolecular Forces: For dioctadecyl ether, the primary intermolecular forces are London dispersion forces (a type of van der Waals force). The large surface area of the two 18-carbon chains allows for significant interaction between adjacent molecules. The energy required to overcome these extensive forces is substantial, resulting in a relatively high melting point for a non-polar organic compound.[4] The central ether linkage introduces a slight dipole moment, but its effect is minimal compared to the dispersion forces of the long alkyl chains. Unlike alcohols, ethers lack a hydroxyl group, meaning they cannot participate in intermolecular hydrogen bonding, which would otherwise lead to a much higher boiling point.[5]

-

Molecular Weight and Symmetry: The high molecular weight of dioctadecyl ether is a major contributor to its elevated melting and boiling points.[4][6] Heavier molecules require more kinetic energy to transition into the liquid and gaseous phases.[4] Furthermore, the symmetrical nature of the molecule allows for efficient packing into a crystal lattice, which generally leads to a higher and sharper melting point compared to asymmetrical isomers.[6]

Experimental Determination of Melting Point

The melting point is a critical indicator of a compound's purity. A pure crystalline solid typically exhibits a sharp melting point range of 0.5-1.0°C.[6] Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.[7]

Protocol: Capillary Melting Point Determination

This protocol describes the use of a standard digital melting point apparatus (e.g., a Mel-Temp).

-

Sample Preparation:

-

Ensure the dioctadecyl ether sample is dry and finely powdered. If necessary, gently crush any large crystals with a clean spatula.

-

Tap the open end of a capillary tube into the powder, forcing a small amount of the sample into the tube.

-

Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to compact the sample into a dense column 2-3 mm high at the bottom.[7]

-

-

Apparatus Setup:

-

Insert the prepared capillary tube into the sample holder of the melting point apparatus.

-

Set a plateau temperature approximately 10-15°C below the expected melting point (around 50°C for dioctadecyl ether).

-

Set a heating ramp rate of 1-2°C per minute. A slow ramp rate is crucial for accurate determination.

-

-

Measurement:

-

Observe the sample through the magnifying lens.

-

Record the temperature (T1) at which the first drop of liquid appears.

-

Record the temperature (T2) at which the last solid crystal melts completely.

-

The melting point is reported as the range T1-T2.

-

-

Validation:

-

Allow the apparatus to cool sufficiently before performing a second determination with a fresh sample and capillary tube to ensure reproducibility.

-

Workflow for Melting Point Determination

Caption: Workflow for capillary melting point determination.

Experimental Determination of Boiling Point

Due to its very high boiling point at atmospheric pressure, determining the boiling point of dioctadecyl ether is often performed under reduced pressure (vacuum distillation). The reported value of 131°C was measured at 0.8 kPa.[1] For educational or small-scale verification purposes where vacuum distillation is not feasible, a micro boiling point determination can be adapted, though it is more suited for lower boiling compounds.

Protocol: Micro Boiling Point Determination (Thiele Tube Method)

This method is suitable for small sample quantities.

-

Sample Preparation:

-

Add 0.5-1.0 mL of dioctadecyl ether to a small test tube or a Durham tube.

-

Place a melting point capillary tube, sealed end up, into the test tube.

-

-

Apparatus Setup:

-

Attach the test tube to a thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.[8][9]

-

Clamp the thermometer and suspend the assembly in a Thiele tube filled with a high-boiling heat transfer fluid (e.g., mineral oil or silicone oil), ensuring the sample is fully submerged below the oil level.

-

-

Measurement:

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or a hot plate. The design of the tube facilitates uniform heating via convection.

-

As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the sample's vapor pressure has exceeded the external pressure.[8]

-

Turn off the heat and allow the apparatus to cool slowly.

-

The stream of bubbles will slow and eventually stop. The moment the bubbles cease and the liquid is drawn back into the capillary tube, the vapor pressure of the sample equals the atmospheric pressure. Record this temperature as the boiling point.[8]

-

-

Pressure Correction:

-

Record the ambient atmospheric pressure. If the determination is not performed at standard pressure (760 mmHg), the measured boiling point will differ from the standard boiling point.

-

Workflow for Boiling Point Determination

Caption: Workflow for Thiele tube micro boiling point determination.

Relevance in Research and Drug Development

The thermal properties of dioctadecyl ether are directly linked to its applications, particularly in the pharmaceutical and cosmetic industries.

-

Emollient and Emulsion Stabilizer: In creams and lotions, dioctadecyl ether acts as an emollient. Its melting point of ~63°C ensures it is a solid at room temperature, contributing to the desired viscosity and texture of the formulation. When applied to the skin, it melts and spreads, forming a non-greasy, occlusive barrier that reduces water loss.[1]

-

Excipient in Controlled-Release Formulations: The high thermal stability and well-defined melting point of dioctadecyl ether make it a suitable lipidic excipient for techniques like hot-melt extrusion in the manufacturing of solid dosage forms. It can be used to create a matrix that controls the release of an active pharmaceutical ingredient (API).

-

Lipid-Based Drug Delivery: Dioctadecyl ether is used in the preparation of lipid-based drug delivery systems, such as liposomes and solid lipid nanoparticles (SLNs).[1] Its chemical inertness and defined melting behavior are critical for the formation and stability of these structures, which can enhance the solubility and bioavailability of poorly water-soluble drugs.[10]

Overview of Synthesis

Understanding the synthesis of dioctadecyl ether provides context on its purity and potential byproducts. The most common laboratory and industrial synthesis is an adaptation of the Williamson ether synthesis, which involves the dehydration of stearyl alcohol (1-octadecanol).

-

Protonation: An acid catalyst protonates the hydroxyl group of one stearyl alcohol molecule, forming a good leaving group (water).

-

Nucleophilic Attack: A second molecule of stearyl alcohol acts as a nucleophile, attacking the carbon atom of the protonated alcohol.

-

Deprotonation: A water molecule is eliminated, and the resulting protonated ether is deprotonated to yield dioctadecyl ether.

This process is typically driven to completion by removing water as it is formed.

General Pathway for Ether Synthesis

Caption: Simplified pathway for the acid-catalyzed synthesis of dioctadecyl ether.

Conclusion

The melting and boiling points of dioctadecyl ether are fundamental physical constants that govern its utility in scientific and industrial applications. Its melting point of approximately 61-64°C and high boiling point are consequences of its large molecular weight and the significant London dispersion forces between its long alkyl chains. Accurate determination of these properties, using standardized protocols, is essential for quality control and formulation development. For professionals in drug delivery and materials science, these thermal characteristics are not merely data points but critical parameters that enable the rational design of advanced formulations and stable lipid-based systems.

References

-

MySkinRecipes. Dioctadecyl Ether. [Link]

-

The Good Scents Company. distearyl ether, 6297-03-6. [Link]

-

CAS Common Chemistry. Octadecyl ether. [Link]

-

University of Calgary. Melting point determination. [Link]

-

University of Technology, Iraq. Laboratory of Organic Chemistry 1 stage Name of experiments: 1- Determination of Melting Point. [Link]

-

University of Technology, Iraq. experiment (1) determination of melting points. [Link]

-

Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

SSERC. Melting point determination. [Link]

-

University of Texas at Dallas. Experiment 1 - Melting Points. [Link]

-

Chemistry LibreTexts. Physical Properties of Ether. [Link]

-

YouTube. Boiling Point Experiment S21. [Link]

-

MDPI. The Importance of Drug Delivery in the Clinical Development and Lifecycle of Drug Products with Examples from Authorised Medicinal Products. [Link]

Sources

- 1. Dioctadecyl Ether [myskinrecipes.com]

- 2. scbt.com [scbt.com]

- 3. distearyl ether, 6297-03-6 [thegoodscentscompany.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Natural Sources of Long-Chain Ether Lipids

Abstract

Long-chain ether lipids, a unique class of glycerophospholipids characterized by an ether linkage at the sn-1 position of the glycerol backbone, are ubiquitously distributed across all domains of life, from archaea and bacteria to marine invertebrates and mammals. Their distinct biochemical structure confers unique physicochemical properties that are integral to the structural integrity and functionality of cellular membranes. Beyond their structural roles, ether lipids are increasingly recognized as critical players in cellular signaling, differentiation, and as endogenous antioxidants. This technical guide provides a comprehensive overview of the natural sources of long-chain ether lipids, detailing their distribution in diverse biological systems. We present field-proven methodologies for their extraction, purification, and advanced analytical characterization. Furthermore, this guide delves into the significant biological activities and burgeoning therapeutic potential of these fascinating molecules, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction: The Unique World of Ether Lipids

Glycerophospholipids, the primary components of cellular membranes, typically possess fatty acids attached to the glycerol backbone via ester bonds. Ether lipids deviate from this common structure by featuring an alkyl or alkenyl group linked by an ether bond at the sn-1 position. This seemingly subtle alteration has profound implications for the molecule's conformation and chemical reactivity, leading to distinct biological functions.[1]

There are two main subclasses of ether phospholipids:

-

Plasmanyl lipids: Contain a saturated alkyl chain at the sn-1 position (alkyl-acyl-glycerophospholipids).

-

Plasmenyl lipids (Plasmalogens): Possess an unsaturated alkenyl chain with a vinyl-ether bond at the sn-1 position (alkenyl-acyl-glycerophospholipids).[2]

Ether lipids are not merely structural components; they are involved in a myriad of cellular processes. They are essential for the formation and stability of lipid rafts, membrane microdomains that are crucial hubs for cellular signaling.[1] Certain ether lipids, like the potent signaling molecule Platelet-Activating Factor (PAF), are key mediators in inflammatory and immune responses.[3] The vinyl-ether bond of plasmalogens also endows them with antioxidant properties, protecting cells from oxidative damage.[4]

This guide will navigate the diverse natural reservoirs of these critical lipids, from the deep oceans to the complexities of the human body, and provide the technical foundation for their study.

Natural Sources of Long-Chain Ether Lipids

Long-chain ether lipids are widespread in nature, with certain organisms and tissues exhibiting particularly high concentrations. Understanding these sources is paramount for their isolation and subsequent investigation for therapeutic and research purposes.

Marine Organisms: A Rich Reservoir

The marine environment is a treasure trove of ether lipids, where they play crucial roles in buoyancy, energy storage, and adaptation to extreme conditions.

-

Elasmobranchs (Sharks and Rays): The livers of many deep-sea sharks are exceptionally rich in 1-O-alkylglycerols, also known as diacylglyceryl ethers (DAGEs).[5] Shark liver oil, particularly from species like Centrophorus squamosus (Greenland shark), has been a traditional source of alkylglycerols.[6][7] These compounds are believed to contribute to the neutral buoyancy of these cartilaginous fish in deep waters.[5] The composition of alkyl chains in shark liver oil typically includes saturated and monounsaturated C12 to C18 chains.[6]

-

Marine Invertebrates: A wide array of marine invertebrates, including sponges, cnidarians (e.g., corals), and mollusks, contain significant amounts of ether lipids.[8][9] In some of these organisms, ether lipids can be the dominant phospholipid class. For instance, certain sponges have been identified as a source of novel cytotoxic 1-O-alkylglycerol ethers.[8] The presence of these compounds is often linked to the organism's diet and symbiotic relationships.[10]

Terrestrial Animals

In mammals, ether lipids are found in virtually all tissues, although their abundance varies significantly.

-

Nervous Tissue: The brain is particularly enriched in plasmalogens, especially ethanolamine plasmalogens, which can constitute up to 60-80% of the total ethanolamine phospholipids in the myelin sheath.[11] Their high concentration in nervous tissue underscores their importance in neuronal function, including membrane fusion and protection against oxidative stress.[4][12]

-

Cardiovascular System: The heart is another organ with a high concentration of plasmalogens. Their role in cardiac tissue is thought to be related to membrane structure and protection against oxidative damage, which is prevalent in this highly metabolic organ.

-